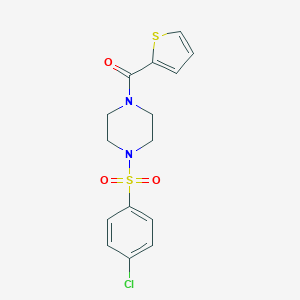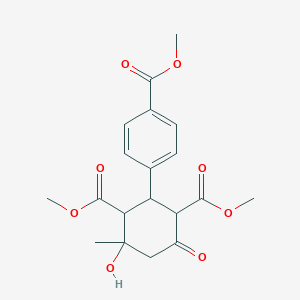
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone” is a complex organic compound. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The compound also contains a thiophene ring, which is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with known morpholino (piperazin-1-yl)methanone . Another method involves aminomethylation reaction of 4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4- (4-bromophenyl)piperazine and formaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . The structure shows H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as elemental analysis, IR, 1H NMR, 13C NMR and mass spectral data . The molecular formula of a similar compound is C15H15ClN2O3S2, with an average mass of 370.874 Da and a monoisotopic mass of 370.021271 Da .
Safety and Hazards
Safety and hazards associated with similar compounds include precautionary statements such as P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These statements indicate the need for protective measures when handling the compound and procedures to follow in case of accidental exposure.
Future Directions
Future research could focus on further elucidating the mechanism of action of “(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone” and similar compounds, as well as optimizing their synthesis for potential applications in the treatment of diseases such as leukemia and hormone-related cancers .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , which plays a crucial role in cell division and is a common target for anticancer drugs.
Mode of Action
Based on the structure and the known activity of similar compounds, it may bind to its target protein and modulate its function . The presence of the sulfonyl group and the piperazine ring could potentially enhance the binding affinity to its target.
Biochemical Pathways
If the target is indeed tubulin, the compound could potentially affect cell division and growth, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
The compound’s predicted boiling point is 529.2±50.0 °C , and its predicted density is 1.409±0.06 g/cm3 , which might influence its distribution and excretion.
Result of Action
If it acts on tubulin, it could potentially inhibit cell division and induce apoptosis in cancer cells .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNQBVHOFOPGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)
